REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[CH:10]=[C:9]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1.CO.[BH4-].[Na+]>C1COCC1>[OH:1][CH:2]1[C:11]2[CH:10]=[C:9]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:17])([CH3:16])[CH3:18])[CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
740 mg
|
Type
|
reactant
|
Smiles
|
O=C1CCCC=2C=CC(=CC12)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
107 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to volume in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc (40 mL)
|
Type
|
WASH
|
Details
|
washed with sat'd sodium bicarbonate (2×10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |